molecular formula C20H20ClN3O3S B2486041 1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251556-32-7

1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2486041
CAS No.: 1251556-32-7
M. Wt: 417.91
InChI Key: GJEFORSSUPSYKR-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that features a benzothiadiazine core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a pyrrolidine ring and a chlorophenyl group. These structural elements contribute to its biological activity and make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. The process begins with the formation of the benzothiadiazine core, followed by the introduction of the pyrrolidine ring and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, methylating agents, and carbonylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and safety of the product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the compound’s structure .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with modified functional groups .

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Medicine: The compound is investigated for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-4-9-18-17(12-14)24(13-15-5-7-16(21)8-6-15)22-19(28(18,26)27)20(25)23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEFORSSUPSYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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